molecular formula C14H20FN3O2 B7682351 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea

1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea

Cat. No. B7682351
M. Wt: 281.33 g/mol
InChI Key: OQTOOICKLWYUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea, also known as Compound X, is a novel small molecule that has been synthesized and studied for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound X binds to the ATP-binding site of mTOR, preventing its activation and inhibiting downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects, particularly in cancer cells. It inhibits the activity of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and proliferation. It also induces apoptosis in cancer cells, which could lead to tumor regression. Additionally, this compound X has anti-inflammatory and anti-angiogenic properties, which could make it a useful agent in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has several advantages for lab experiments. It has been synthesized in high yield and purity, making it a viable candidate for scientific research. It has also been studied extensively for its potential as a therapeutic agent in cancer treatment, which could make it a useful tool for studying cancer biology. However, there are also limitations to using this compound X in lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret results. Additionally, its potential for off-target effects is not fully known, which could lead to unintended consequences.

Future Directions

There are several future directions for research on 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X. One area of research could focus on the optimization of its synthesis method, to improve yield and purity. Another area of research could focus on the identification of its off-target effects, to better understand its potential for unintended consequences. Additionally, research could focus on the development of new formulations of this compound X, to improve its bioavailability and pharmacokinetics. Finally, research could focus on the identification of new targets for this compound X, to expand its potential therapeutic applications beyond cancer treatment.
Conclusion
In conclusion, this compound X is a novel small molecule that has shown promising results in scientific research, particularly in the field of cancer treatment. Its synthesis method has been optimized for high yield and purity, making it a viable candidate for scientific research. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and proliferation. This compound X has several advantages for lab experiments, but also has limitations that need to be addressed. Finally, there are several future directions for research on this compound X, which could expand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X involves several steps, including the preparation of intermediates and the final coupling reaction. The intermediates are prepared through a series of reactions, including the reduction of pyridine, the alkylation of cyclobutyl amine, and the methylation of aniline. The final coupling reaction involves the reaction of the intermediate with an isocyanate to form this compound X. The synthesis of this compound X has been optimized for high yield and purity, making it a viable candidate for scientific research.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and lung cancer. This compound X has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, this compound X has shown anti-inflammatory and anti-angiogenic properties, which could make it a useful agent in the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-13(2)10(7-14(13,3)20-4)17-12(19)18-11-6-5-9(15)8-16-11/h5-6,8,10H,7H2,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTOOICKLWYUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC(=O)NC2=NC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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